molecular formula C11H16O2 B095004 Dihydroactinidiolide CAS No. 17092-92-1

Dihydroactinidiolide

Cat. No. B095004
CAS RN: 17092-92-1
M. Wt: 180.24 g/mol
InChI Key: IMKHDCBNRDRUEB-UHFFFAOYSA-N
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Description

Dihydroactinidiolide is a naturally occurring bicyclic lactone known for its synthesis through various chemical methods. It has been the subject of multiple studies due to its interesting chemical properties and potential applications.

Synthesis Analysis

Several synthetic routes have been developed to create this compound. One approach involves the use of asymmetric catalytic hetero-Diels-Alder methodology, which is a key step in the synthesis of both (R)-dihydroactinidiolide and (R)-actinidiolide. This method utilizes a copper(II)-bisoxazoline-catalyzed reaction, yielding the product with high regio-, diastereo-, and enantioselectivity . Another synthesis strategy employs selenium-stabilized carbenium ions for carbon-carbon bond formation, starting with a lactonization reaction and proceeding through selenoxide elimination to produce this compound . Additionally, the preparation of fused ring α, β-unsaturated lactones using lithium ethoxyacetylide has been described as a useful method for synthesizing this compound .

Molecular Structure Analysis

The molecular structure of this compound intermediates has been confirmed through various analytical techniques, including X-ray analysis. This structural confirmation is crucial for understanding the compound's reactivity and for the development of further synthetic applications .

Chemical Reactions Analysis

This compound is not only a target molecule for synthesis but also plays a role in the metabolism of polycyclic aromatic hydrocarbons (PAHs). Dihydrodiol dehydrogenase enzymes, which have been implicated in the metabolism of PAHs, show substrate specificity for non-K-region trans-dihydrodiols, leading to the formation of catechols and PAH-o-quinones . These metabolites can further react, generating reactive oxygen species and potentially contributing to cytotoxic and genotoxic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using techniques such as GC-MS. The determination of di

Scientific Research Applications

  • GC-MS Analysis : Dihydroactinidiolide has been analyzed using GC/MS techniques, demonstrating its detection at low concentrations, which is crucial for analytical chemistry and quality control in various fields (Ma Hui-ning, 2007).

  • Formation from β-Carotene : It is formed by the thermal degradation of β-carotene, with implications in food science and nutrition, particularly in understanding the formation of aroma compounds from natural sources (H. Hamid, Suria Kupan, M. Yusoff, 2017).

  • Cytotoxic Activities : Found in Pereskia bleo leaves, this compound has been studied for its cytotoxic activities against various human carcinoma cell lines, which is significant for cancer research and drug discovery (S. Malek, Sim Kae Shin, N. Wahab, Hashim Yaacob, 2009).

  • Synthesis : Research on its total synthesis, using selenium-stabilized carbenium ion, contributes to organic chemistry and pharmacology, aiding in the development of synthetic routes for complex molecules (M. Dabdoub et al., 2009).

  • Antimalarial Research : Although not directly related to this compound, some studies on dihydroartemisinin, a compound with a similar name, have explored its potential in antimalarial therapy and cancer treatment (Xinli Shi et al., 2017).

  • Malaria Resistance Studies : Studies on malaria resistance, particularly in the context of dihydroartemisinin, provide insights into the challenges of treating malaria with current antimalarial drugs (R. Amato et al., 2018).

  • Cancer Therapy : Research on dihydroartemisinin in cancer therapy, investigating its interaction with ferrous ions, is relevant to developing new chemotherapy strategies (Dongdong Wang et al., 2016).

  • Synthetic Methodologies : The development of methods for the synthesis of this compound and similar compounds is significant for the field of synthetic organic chemistry (Z. Horii et al., 1970).

  • Anticancer Drug Research : The exploration of dihydroartemisinin as a natural anticancer drug has implications in pharmacology and oncology, particularly in understanding its molecular mechanisms and therapeutic potential (Xiaoshu Dai et al., 2021).

Mechanism of Action

Target of Action

Dihydroactinidiolide (DA) is a volatile terpene that has been found to interact with a variety of targets. It is known to be a bioactive molecule in animals, acting as a component of pheromones in insects such as red fire ants . In plants, it has been suggested to play a role in the regulation of gene expression and photoacclimation .

Mode of Action

It is known that da can react with nucleophilic structures in macromolecules due to its carbonyl group, providing this compound with a high potential reactivity . This suggests that DA may interact with its targets through chemical reactions, leading to changes in the targets’ function or behavior.

Biochemical Pathways

DA is a derivative of β-carotene, produced through the secondary oxidation of β-ionone . It has been found to accumulate in Arabidopsis leaves under high light stress , suggesting that it may be involved in the plant’s response to light stress.

Pharmacokinetics

It has been suggested that da has suitable adme properties which prove its druglikeness

Result of Action

DA has been found to exhibit various effects at the molecular and cellular level. For example, it has been found to exhibit cytotoxic effects against cancer cell lines . In plants, it has been suggested to regulate gene expression and photoacclimation . In animals, it acts as a component of pheromones, influencing the behavior of other animals .

Action Environment

The action of DA can be influenced by environmental factors. For example, it has been found to accumulate in Arabidopsis leaves under high light stress , suggesting that light conditions can influence its production and action. Furthermore, the action of DA as a pheromone in insects suggests that it may be influenced by the presence of other animals .

Safety and Hazards

Dihydroactinidiolide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Dihydroactinidiolide has been identified as a major component of ethyl acetate extracts of cyanobacteria or aquatic macrophytes, which inhibit seed germination and seedling growth . It also has been identified in wheat glumes, which acts as a germination inhibitor . The current findings demand for further in vitro and in vivo studies to develop this compound as a multi-target lead against Alzheimer’s disease .

properties

IUPAC Name

4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IMKHDCBNRDRUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864588
Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Molecular Weight

180.24 g/mol
Source PubChem
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Physical Description

Clear, colourless liquid; musky or coumarin-like aroma
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name Dihydroactinidiolide
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Solubility

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol)
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.051-1.058
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
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CAS RN

15356-74-8, 17092-92-1
Record name 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone
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Record name Dihydroactinolide
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Record name DIHYDROACTINIDIOLIDE
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Record name DIHYDROACTINIDIOLIDE, (±)-
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Record name Dihydroactinidiolide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of dihydroactinidiolide?

A1: this compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR). [, , , , , ]

Q3: Can you describe common synthetic routes for this compound?

A3: this compound can be synthesized through several pathways, often starting from readily available compounds. Some methods involve the use of β-ionone as a precursor, utilizing reagents like peroxyacetic acid and silicotungstic acid. [] Other approaches utilize citral, employing steps such as cyclization, cyanation, dehydration, and hydrolysis. [, ] Additionally, asymmetric synthesis routes have been developed using chiral starting materials like (R)-2-hydroxy-2-methylcyclohexanone and employing reactions like cerium enolate chemistry or copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reactions. [, , ]

Q4: What are the natural sources of this compound?

A4: this compound is found naturally in various plants. Significant sources include:

  • Tea: Black tea, green tea, yellow tea, and Pu-erh tea have been reported to contain this compound. [, , , , , ]
  • Other plants: Artemisia lactiflora, Osmanthus fragrans, Trollius chinensis, persimmon leaves (Diospyros kaki), and Fucus vesiculosus (brown algae) also contain this compound. [, , , , , ]
  • Fungi: Certain fungi, like Ganoderma applanatum, Hypomyces odoratus, Kuehneromyces mutabilis, and Trametes suaveolens, can produce this compound through the degradation of β-carotene. []

Q5: How is this compound formed in nature?

A5: this compound is often formed as a degradation product of β-carotene. This process can occur through various mechanisms:

  • Thermal degradation: Heating β-carotene, such as during the roasting of green tea, can lead to the formation of this compound. [, ]
  • Oxidative degradation: Exposure of β-carotene to oxidizing agents can also result in this compound formation. [, ]
  • Enzymatic degradation: Certain microorganisms possess enzymes, such as carotenoid cleavage oxygenases, capable of breaking down β-carotene into this compound and other compounds. [, , ]

Q6: Does this compound have any known biological activities?

A6: Yes, this compound has been reported to exhibit various biological activities:

  • Antimetastatic activity: Research suggests that this compound inhibits the migration and invasion of non-small cell lung cancer (NSCLC) cells in vitro, potentially by downregulating N-cadherin. []
  • Allelopathic activity: this compound has been identified as an allelochemical, inhibiting the germination and growth of certain plant species, such as Chinese amaranth and barnyard grass. []
  • Germination inhibitor: Studies have shown that this compound can act as a germination inhibitor in wheat grains, potentially contributing to seed dormancy. [, ]
  • Pheromone activity: In animals, this compound is a known component of pheromones in insects and mammals. []

Q7: What are the potential applications of this compound?

A7: Due to its aroma and biological properties, this compound holds potential applications in various industries:

  • Food industry: As a flavoring agent, this compound contributes to the characteristic aroma of certain foods and beverages, particularly tea. [, , , , ]
  • Fragrance industry: The pleasant, often fruity, odor of this compound makes it valuable for perfumes and cosmetics. [, ]
  • Agriculture: Its allelopathic properties suggest potential applications in developing bio-herbicides or weed control strategies. []
  • Pharmaceuticals: The antimetastatic activity of this compound warrants further investigation for potential anticancer therapies. []

Q8: What analytical techniques are used to identify and quantify this compound?

A8: Several analytical techniques are employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for separating, identifying, and quantifying this compound in complex mixtures. [, , , , , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify this compound, particularly when coupled with UV-Vis detection. []

Q9: How do researchers ensure the accuracy and reliability of this compound analysis?

A9: Analytical method validation is crucial for ensuring accurate and reliable results. This often involves:

  • Use of standards: Comparison with authentic this compound standards helps in confirming the identity and quantifying the compound. []
  • Method optimization: Careful selection of extraction methods, chromatographic columns, and detection parameters ensures optimal separation and detection sensitivity. [, ]
  • Quality control: Implementing appropriate quality control measures, like using internal standards and performing replicate analyses, helps in minimizing errors and ensuring data reliability. []

Q10: What are some of the future research directions for this compound?

A11:

    Q11: How does the concentration of this compound vary in different tea types and cultivars?

    A12: The concentration of this compound varies significantly depending on the tea type, cultivar, processing methods, and geographical origin. For instance, some studies show higher levels in aged Pu-erh tea compared to raw or ripe Pu-erh tea. [] Additionally, the cultivars used for Wuyi Rock tea demonstrate distinct volatile profiles, influencing the relative abundance of this compound. []

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